

Chemical structure and properties of Frondoside A hydrate

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Compound of Interest

Compound Name: Frondoside A hydrate

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Frondoside A Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frondoside A, a triterpenoid glycoside derived from the sea cucumber Cucumaria frondosa, has garnered significant attention in the scientific community for its potent and diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of **Frondoside A hydrate**. It details experimental protocols for the evaluation of its anticancer effects and illustrates its molecular mechanism of action through key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Frondoside A is a complex triterpenoid glycoside with a holostane-type aglycone. Its structure is characterized by a pentasaccharide chain attached to the aglycone, with a sulfate group on the first xylose residue.[1] The hydrate form indicates the presence of associated water molecules in its solid state.



Physicochemical Data

A summary of the key physicochemical properties of **Frondoside A hydrate** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C60H95NaO29S·xH2O	[2][3][4]
Molecular Weight	1335.43 g/mol (anhydrous basis)	[2][5]
CAS Number	127367-76-4	[4][5][6]
Appearance	White to off-white solid/crystalline powder	[3][7]
Purity	≥95%	[2][3]
Solubility	Soluble in water	[7]
Storage	Store at -20°C for long-term stability.	[7]
SMILES	C[C@@H]1INVALID-LINK O[C@@H]2INVALID-LINK C)C)OC(=O)C)INVALID- LINK (C)CCCC(C)C)C)OS(=O)(=O) [O-])O)O[C@H]8INVALID- LINK O)O)O)O">C@HO[C@H]9 INVALID-LINKO)O[C@H]1 INVALID-LINK CO)O)OC)O">C@@HO.[Na+]	[4][8]

Chemical Structure Diagram

The 2D chemical structure of Frondoside A is depicted below.



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Figure 1: 2D Chemical Structure of Frondoside A.

Biological Activities and Mechanism of Action

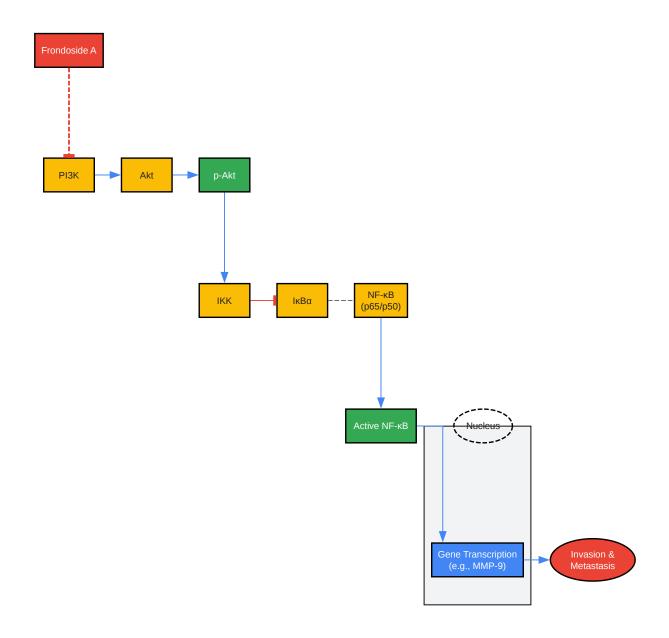
Frondoside A hydrate exhibits a broad spectrum of biological activities, with its anticancer properties being the most extensively studied. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth, angiogenesis, and metastasis in various cancer models, including lung, breast, and pancreatic cancers.[9][10][11]

The anticancer effects of Frondoside A are mediated through its modulation of several key signaling pathways, including the PI3K/Akt, MAPK, and NF-kB pathways.[12][13][14]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanisms of action of Frondoside A on key signaling pathways involved in cancer progression.

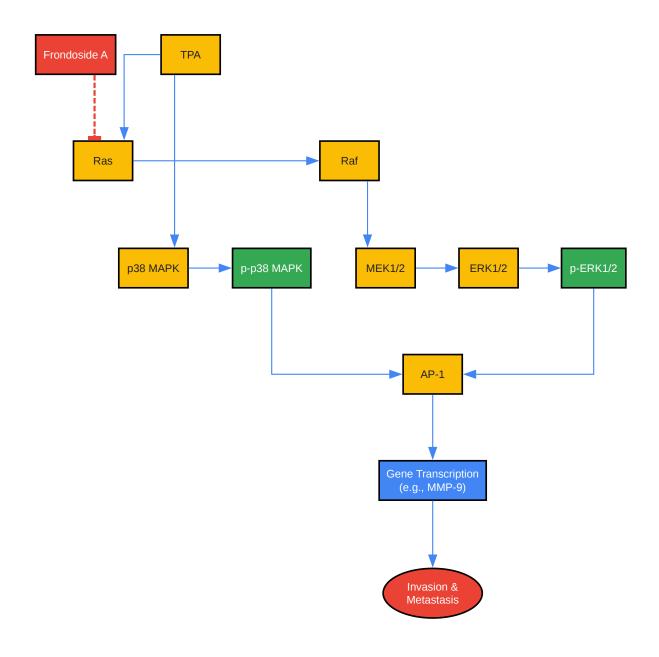




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Figure 2: Frondoside A inhibits the PI3K/Akt/NF-κB signaling pathway.





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Figure 3: Frondoside A inhibits the MAPK signaling pathway.

Experimental Protocols



The following section details the methodologies for key experiments cited in the literature for the investigation of Frondoside A's anticancer properties.

Cell Viability Assay

This protocol is adapted from studies investigating the cytotoxic effects of Frondoside A on various cancer cell lines.[9][15]

Objective: To determine the effect of Frondoside A on the viability of cancer cells.

Materials:

- Cancer cell lines (e.g., LNM35, A549, MDA-MB-231)
- Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Frondoside A hydrate
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare a stock solution of Frondoside A in DMSO and further dilute it in a complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 10 μ M).
- Remove the culture medium from the wells and replace it with 100 μ L of medium containing various concentrations of Frondoside A. Include a vehicle control (medium with DMSO) and



a negative control (medium only).

- Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- After the incubation period, add 10 μL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for an additional 2-4 hours.
- If using MTT, add 100 μL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for 15 minutes to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.

In Vitro Invasion Assay

This protocol is based on the Boyden chamber assay used to assess the anti-invasive properties of Frondoside A.[15]

Objective: To evaluate the effect of Frondoside A on the invasive potential of cancer cells.

Materials:

- Boyden chambers with Matrigel-coated inserts (8 µm pore size)
- Cancer cell lines
- Serum-free medium
- Complete medium (as a chemoattractant)
- Frondoside A hydrate
- Cotton swabs
- Methanol
- Crystal violet stain



Procedure:

- Rehydrate the Matrigel-coated inserts with a serum-free medium for 2 hours at 37°C.
- Harvest cancer cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁵ cells/mL.
- Add 500 μL of complete medium (chemoattractant) to the lower chamber of the Boyden apparatus.
- Add 200 μ L of the cell suspension, with or without various concentrations of Frondoside A, to the upper chamber (the insert).
- Incubate for 24 hours at 37°C.
- After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
- Fix the invading cells on the lower surface of the insert with methanol for 10 minutes.
- Stain the cells with crystal violet for 15 minutes.
- Wash the inserts with water and allow them to air dry.
- Count the number of invading cells in several random fields under a microscope.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of Frondoside A in a mouse model.[9][16]

Objective: To assess the effect of Frondoside A on tumor growth in an animal model.

Materials:

- Athymic nude mice (e.g., NMRI-nu/nu)
- Cancer cell line (e.g., LNM35)



Frondoside A hydrate

- Sterile saline or appropriate vehicle
- Calipers

Procedure:

- Subcutaneously inject 1 x 10⁶ cancer cells into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
- Randomly assign the mice to different treatment groups: vehicle control and Frondoside A treatment groups (e.g., 0.01 and 1 mg/kg/day).
- Administer Frondoside A or the vehicle intraperitoneally (i.p.) daily for a specified period (e.g., 25 days).
- Measure the tumor size with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.
- Monitor the body weight and general health of the mice throughout the experiment.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Conclusion

Frondoside A hydrate is a marine-derived natural product with significant potential as a therapeutic agent, particularly in the field of oncology. Its well-defined chemical structure and potent biological activities, mediated through the modulation of key signaling pathways, make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a framework for the continued exploration of Frondoside A's therapeutic potential.

Disclaimer: **Frondoside A hydrate** is intended for research purposes only and should not be used for human or veterinary therapeutic use without appropriate regulatory approval.



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